17-epi-Norethindrone
Overview
Description
17-epi-Norethindrone is a synthetic progestin, a type of hormone used in various medical applications. It is an isomer of norethindrone, differing in the configuration at the 17th carbon position. This compound is primarily used in combination with estrogen in oral contraceptives and hormone replacement therapy .
Mechanism of Action
Target of Action
18-Methyllevonorgestrel, also known as Levonorgestrel (LNG), is a synthetic progestogen . Its primary targets are the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.
Mode of Action
Levonorgestrel binds to the progesterone and androgen receptors, leading to a suppression of gonadotropins and inhibition of ovulation . This interaction with its targets results in changes in the endometrium and cervical mucus, making it difficult for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus .
Biochemical Pathways
It is known that the drug works primarily by preventing ovulation and fertilization, and possibly by preventing implantation by altering the endometrium . It achieves this through several mechanisms, including the thickening of cervical mucus, which inhibits sperm passage through the uterus and sperm survival .
Pharmacokinetics
Levonorgestrel is rapidly and completely absorbed, with maximum concentrations reached 1.0 – 2.0 hours after ingestion . The elimination of Levonorgestrel has two phases with half-lives of 0.5 and 20 – 60 hours . It is also important to note that Levonorgestrel binds strongly to Sex Hormone Binding Globulin (SHBG), and serum SHBG levels are influenced by a large number of different factors including the administration of Levonorgestrel .
Result of Action
The primary result of Levonorgestrel’s action is the prevention of pregnancy. By inhibiting ovulation, altering the endometrium, and thickening cervical mucus, Levonorgestrel creates an environment that is unfavorable for fertilization and implantation .
Action Environment
The efficacy and stability of Levonorgestrel can be influenced by various environmental factors. For instance, certain drugs or herbal products that induce enzymes, such as CYP3A4, may decrease the effectiveness of Levonorgestrel . Additionally, the drug’s effectiveness can vary depending on the stage of the woman’s menstrual cycle at the time of administration .
Biochemical Analysis
Biochemical Properties
18-Methyllevonorgestrel interacts with progesterone and androgen receptors, slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction inhibits ovulation, making it a key component in hormonal contraceptives .
Cellular Effects
18-Methyllevonorgestrel has significant effects on various types of cells and cellular processes. It influences cell function by interfering with the process of ovulation . It suppresses gonadotropins, inhibiting ovulation, and binds to progesterone and androgen receptors .
Molecular Mechanism
The molecular mechanism of 18-Methyllevonorgestrel involves binding to progesterone and androgen receptors, which slows the release of GnRH from the hypothalamus . This interaction inhibits ovulation, preventing the release of an egg from the ovary .
Temporal Effects in Laboratory Settings
Hormonal contraceptives, including those containing levonorgestrel, have been shown to affect various routine chemistry tests, metabolic tests, and tests for liver function, hemostatic system, renal function, hormones, vitamins, and minerals .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
It is known that levonorgestrel is a progestin and is similar to progesterone, which plays a key role in the menstrual cycle and pregnancy .
Transport and Distribution
It is known that levonorgestrel is used in oral and IUD contraceptives and at higher doses in emergency contraceptives .
Subcellular Localization
It is known that levonorgestrel is a synthetic progestogen used in contraception and hormone therapy .
Preparation Methods
The synthesis of 17-epi-Norethindrone involves several steps, starting from the basic steroid structure. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a steroidal precursor.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.
Isomerization: The critical step involves the isomerization at the 17th carbon to obtain the epi configuration.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial production methods often involve large-scale synthesis using similar steps but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize the production of this compound .
Chemical Reactions Analysis
17-epi-Norethindrone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert ketones to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
17-epi-Norethindrone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study steroidal compounds.
Biology: Researchers use it to study hormone interactions and their effects on biological systems.
Medicine: It is a key component in contraceptive formulations and hormone replacement therapies.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes for hormone-based medications
Comparison with Similar Compounds
17-epi-Norethindrone is compared with other similar progestins such as:
Norethindrone: The parent compound, used widely in contraceptives and hormone therapies.
Levonorgestrel: Another synthetic progestin used in intrauterine devices and emergency contraceptives.
Etonogestrel: Used in subdermal implants for long-term contraception.
The uniqueness of this compound lies in its specific configuration, which can influence its binding affinity and activity at progesterone receptors, potentially offering different pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKNJXKGJWUCNN-JBKQDOAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431665 | |
Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38673-36-8 | |
Record name | 18-Methyllevonorgestrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038673368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18-METHYLLEVONORGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV7HRB5DN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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